An Integrated Spectroscopic and Chromatographic Approach to the Structural Elucidation of 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
An Integrated Spectroscopic and Chromatographic Approach to the Structural Elucidation of 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The precise characterization of novel isoindolinone derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development pipelines. This technical guide presents a comprehensive, multi-technique strategy for the unambiguous structural analysis of a representative novel derivative, 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one. We will detail a plausible synthetic route and subsequently outline an integrated analytical workflow. This workflow leverages High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. For each method, we provide not only a detailed protocol but also the underlying scientific rationale, expected data, and in-depth interpretation, embodying a self-validating system of characterization.
Introduction: The Significance of the Isoindolinone Core
The 1H-isoindol-1-one, or isoindolinone, framework is a bicyclic heterocyclic system that forms the core of numerous synthetic and natural products.[2] Its derivatives have demonstrated a vast range of biological activities, including antitumor, anti-inflammatory, and anxiolytic properties.[1][3][4] The functionalization of the isoindolinone core, through substitution on the aromatic ring or the lactam nitrogen, allows for the fine-tuning of its pharmacological profile.
The target molecule of this guide, 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one, incorporates three key structural features: the core isoindolinone lactam, a phenolic hydroxyl group on the aromatic ring, and an N-propyl substituent. Each of these features presents unique analytical signatures that must be independently verified and collectively assembled to confirm the final structure. This guide provides the rigorous, cross-validated analytical strategy required to achieve this.
Synthesis and Purification Strategy
A robust analytical campaign begins with a pure sample. The synthesis of N-substituted isoindolinones can be achieved through various routes.[5][6] A highly efficient and common approach involves the reductive amination and intramolecular amidation of a 2-carboxybenzaldehyde derivative with a primary amine.[5]
Proposed Synthetic Pathway
The proposed synthesis of 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one proceeds via a one-pot reaction from 2-formyl-4-hydroxybenzoic acid and propylamine.
Caption: Proposed one-pot synthesis and purification workflow.
Experimental Protocol: Purification by Column Chromatography
Rationale: Column chromatography is the standard method for purifying moderately polar organic compounds from reaction mixtures. Silica gel is chosen as the stationary phase due to its effectiveness in separating compounds with differing polarities. A gradient elution is employed to first elute non-polar impurities before increasing solvent polarity to elute the more polar product.
Protocol:
-
Prepare the Column: A glass column is slurry-packed with silica gel (60 Å, 230-400 mesh) using a hexane/ethyl acetate mixture (9:1).
-
Load the Sample: The crude product from the reaction workup is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, sample-adsorbed silica is carefully added to the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient, starting with 9:1 hexane/ethyl acetate and gradually increasing the polarity to 1:1 hexane/ethyl acetate.
-
Fraction Collection: Fractions are collected in test tubes and monitored by Thin-Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.
-
Product Isolation: Fractions containing the pure product (identified by a single spot on TLC) are combined, and the solvent is removed under reduced pressure to yield the purified 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one as a solid.
Comprehensive Structural Elucidation Strategy
A multi-pronged analytical approach is essential for unambiguous structure confirmation. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow.
Caption: Integrated workflow for structural elucidation.
Detailed Spectroscopic & Spectrometric Analysis
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides the exact mass of the molecular ion, which is crucial for determining the elemental formula. This is the first and most fundamental confirmation of the compound's identity. Fragmentation patterns (MS/MS) further corroborate the structure by revealing stable substructures.[2][7][8]
Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
A solution of the sample is prepared in methanol (approx. 10 µg/mL).
-
The solution is infused into the ESI source at a flow rate of 5 µL/min.
-
The analysis is performed in positive ion mode, as the lactam nitrogen can be protonated.
-
Data is acquired over a mass range of m/z 50-500.
-
For MS/MS analysis, the determined molecular ion is isolated and subjected to collision-induced dissociation (CID).[2]
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Exact Mass | 191.0946 |
| [M+H]⁺ (Observed) | 192.1019 |
Interpretation of Fragmentation: The fragmentation of the protonated molecule is expected to proceed via characteristic pathways. The most likely cleavages would be the loss of the propyl group and cleavages within the propyl chain.
-
Loss of Propene: A common fragmentation for N-propyl groups is the loss of propene (CH₂=CH-CH₃, 42 Da) via a McLafferty-type rearrangement, leading to a fragment at m/z 150.0862.
-
Alpha-Cleavage: Cleavage of the bond between the nitrogen and the propyl group's first CH₂ can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment at m/z 162.0573.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The presence of a strong carbonyl stretch and a broad hydroxyl stretch, coupled with the absence of a secondary amine N-H stretch, provides critical evidence for the proposed structure.
Protocol (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3300 (broad) | O-H stretch | Phenol | Confirms the presence of the hydroxyl group.[10][11] |
| ~3050 | C-H stretch | Aromatic | Indicates the aromatic ring. |
| 2960-2850 | C-H stretch | Aliphatic (propyl) | Confirms the presence of the N-propyl group.[12] |
| ~1680 (strong) | C=O stretch | γ-Lactam | Key evidence for the isoindolinone core.[10] |
| ~1610, ~1480 | C=C stretch | Aromatic | Further confirmation of the aromatic ring. |
| ~1250 | C-O stretch | Phenol | Supports the presence of the hydroxyl group.[13] |
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence and nature of the chromophore.[14] The isoindolinone core contains a conjugated aromatic system, which is expected to absorb in the UV region.[15][16]
Protocol:
-
A dilute solution of the compound is prepared in ethanol (approx. 10⁻⁵ M).
-
The spectrum is recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length.
-
Ethanol is used as the blank reference.
Expected Data:
| λmax (nm) | Transition Type | Interpretation |
| ~230 | π → π | High-energy transition characteristic of the benzene ring. |
| ~285 | π → π | Lower-energy transition, red-shifted due to conjugation with the lactam and hydroxyl group. |
The position of these absorption maxima can be correlated with the electronic structure of the aromatic system.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment of all protons and carbons.[1][18][19]
Protocol:
-
The sample (~5-10 mg) is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen to ensure the phenolic -OH proton is observable and does not exchange rapidly.
-
¹H, ¹³C, DEPT-135, COSY, and HSQC spectra are acquired on a 400 MHz or higher spectrometer.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.80 | s (broad) | 1H | H -O (Phenol) | Deshielded, exchangeable proton. |
| ~7.50 | d | 1H | H-7 | Ortho to C=O, deshielded. |
| ~6.85 | d | 1H | H-4 | Ortho to -OH, shielded. |
| ~6.75 | dd | 1H | H-6 | Ortho/meta coupling. |
| ~4.30 | s | 2H | H-3 (CH₂) | Singlet, benzylic protons adjacent to N. |
| ~3.20 | t | 2H | N-CH₂ -CH₂-CH₃ | Triplet coupled to adjacent CH₂. |
| ~1.50 | sextet | 2H | N-CH₂-CH₂ -CH₃ | Sextet coupled to adjacent CH₂ and CH₃. |
| ~0.85 | t | 3H | N-CH₂-CH₂-CH₃ | Triplet coupled to adjacent CH₂. |
Expected ¹³C NMR Data (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment |
| ~168.0 | C | C-1 (C=O) |
| ~158.0 | C | C-5 (C-OH) |
| ~145.0 | C | C-7a |
| ~129.0 | CH | C-7 |
| ~125.0 | C | C-3a |
| ~114.0 | CH | C-6 |
| ~110.0 | CH | C-4 |
| ~52.0 | CH₂ | C-3 |
| ~45.0 | CH₂ | N-CH₂ -CH₂-CH₃ |
| ~20.0 | CH₂ | N-CH₂-CH₂ -CH₃ |
| ~11.0 | CH₃ | N-CH₂-CH₂-CH₃ |
2D NMR Interpretation:
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons. Key expected correlations: H-6 with H-7 and H-4; N-CH₂ with the middle CH₂ of the propyl group; middle CH₂ with the terminal CH₃ .
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals (e.g., the proton at δ 4.30 will correlate with the carbon at δ 52.0).
Conclusion
The structural elucidation of a novel molecule like 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one requires a rigorous and orthogonal analytical strategy. By integrating data from high-resolution mass spectrometry, FTIR, UV-Vis, and a suite of NMR experiments, a complete and validated structural assignment can be achieved. The HRMS confirms the elemental formula, FTIR and UV-Vis identify the key functional groups and chromophoric system, and the complete NMR analysis provides the definitive atomic connectivity. This comprehensive approach ensures the highest level of scientific integrity and trustworthiness, which is essential for researchers and professionals in the field of drug development.
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